1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Catalog No.
S636761
CAS No.
174899-82-2
M.F
C8H11F6N3O4S2
M. Wt
391.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-3-methylimidazolium bis(trifluoromethylsul...

CAS Number

174899-82-2

Product Name

1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-ethyl-3-methylimidazol-3-ium

Molecular Formula

C8H11F6N3O4S2

Molecular Weight

391.3 g/mol

InChI

InChI=1S/C6H11N2.C2F6NO4S2/c1-3-8-5-4-7(2)6-8;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-6H,3H2,1-2H3;/q+1;-1

InChI Key

LRESCJAINPKJTO-UHFFFAOYSA-N

SMILES

CCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Synonyms

1-E-3-MIB-TFI, 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Canonical SMILES

CCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Electrochemical Applications:

EMIM Tf₂ is a room-temperature ionic liquid (RTIL) known for its unique properties, including low vapor pressure, high thermal stability, good electrical conductivity, and a wide electrochemical window. These features make it a valuable tool in various electrochemical research applications:

  • Electrochemical investigations of electroactive species: Due to its low vapor pressure and wide electrochemical window, EMIM Tf₂ is a preferred solvent for studying electroactive materials like batteries, fuel cells, and sensors. It minimizes solvent evaporation and allows the investigation of a broader range of potentials without decomposition [, ].
  • Electrodeposition: EMIM Tf₂ can be used as an electrolyte for electrodeposition processes. Its tunable properties allow researchers to tailor the ionic liquid to specific deposition needs. For example, studies have shown successful electrodeposition of metals, semiconductors, and even biomolecules using EMIM Tf₂-based electrolytes [].

Catalysis:

EMIM Tf₂ has shown promise as a catalyst or catalyst support in various chemical reactions. Its unique properties, including its ability to dissolve diverse substrates and its tunable polarity, make it a versatile platform for designing and studying novel catalysts:

  • Organic synthesis: EMIM Tf₂ can act as a catalyst or co-catalyst for various organic reactions, including alkylations, Diels-Alder reactions, and metathesis. Its ability to stabilize reactive intermediates and its tunable acidity/basicity are beneficial for controlling reaction selectivity and efficiency [].
  • Metal-based catalysts: EMIM Tf₂ can be used to support metal catalysts, offering several advantages over traditional inorganic supports. The ionic liquid can stabilize the metal nanoparticles, preventing aggregation and enhancing their catalytic activity [].

Other Research Applications:

Beyond electrochemistry and catalysis, EMIM Tf₂ finds applications in various other scientific research fields:

  • Material science: EMIM Tf₂ is used in the synthesis and characterization of novel materials, such as ionic liquids polymers and functionalized nanoparticles. Its ability to dissolve diverse materials and its tunable properties make it a valuable tool for materials research [].
  • Biomass conversion: EMIM Tf₂ has been explored for the conversion of biomass into valuable biofuels and chemicals. Its ability to dissolve cellulose and hemicellulose and its tunable polarity offer advantages for developing efficient and sustainable biomass conversion processes.

1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is a room temperature ionic liquid characterized by its unique chemical structure and properties. It consists of a cation, 1-ethyl-3-methylimidazolium, and an anion, bis(trifluoromethylsulfonyl)imide. The molecular formula is C8H11F6N3O4S2C_8H_{11}F_6N_3O_4S_2, and it has a molecular weight of approximately 391.31 g/mol. This compound is known for its low vapor pressure, high thermal stability, and excellent conductivity, making it suitable for various applications in the chemical industry and research settings .

The compound appears as a clear, colorless liquid with a melting point of -17 °C and a density of 1.52 g/cm³ at 20 °C . Its notable properties include a conductivity of 6.63 mS/cm at the same temperature, which enhances its utility in electrochemical applications .

Due to its wide electrochemical window and stability.
  • Nanotechnology: Acts as a medium for synthesizing nanoparticles, enhancing their properties through controlled growth.
  • Gas Absorption: Demonstrated effectiveness in dissolving gases like carbon dioxide, making it valuable for carbon capture technologies.
  • Organic Synthesis: Functions as a solvent in various organic reactions, promoting greener chemistry practices due to its low volatility .
  • The synthesis of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide typically involves the reaction between 1-ethyl-3-methylimidazole and bis(trifluoromethylsulfonyl)imide precursors. This can be achieved through various methods:

    • Direct Synthesis: Mixing equimolar quantities of the imidazole derivative with the sulfonyl imide at elevated temperatures under inert conditions.
    • Ion Exchange: Utilizing pre-synthesized ionic liquid components to exchange ions and form the desired product.

    These methods yield high-purity ionic liquids suitable for industrial and research applications .

    Interaction studies involving 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide focus on its behavior with other compounds in solution. Research indicates that this ionic liquid can significantly influence reaction kinetics and mechanisms due to its unique solvation properties. Its ability to stabilize charged species makes it particularly useful in studying reaction pathways in electrochemistry .

    Several compounds share structural similarities with 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. Here are some notable examples:

    Compound NameChemical StructureUnique Features
    1-Ethyl-3-methylimidazolium acetateC8H11N2O2Used primarily as a solvent; lower thermal stability compared to bis(trifluoromethylsulfonyl)imide
    1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imideC10H16F6N3O4S2Higher viscosity; used in similar applications but with different solvation characteristics
    1-Ethyl-3-methylimidazolium trifluoromethanesulfonateC8H11F3N2O3SDifferent anion leading to varied solubility properties; less effective for gas absorption
    1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imideC10H16F6N3O4S2Exhibits distinct thermal properties; used in energy storage applications

    These compounds highlight the versatility of ionic liquids while emphasizing the unique characteristics of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, particularly its superior conductivity and stability under various conditions .

    GHS Hazard Statements

    Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;
    Of the 3 notification(s) provided by 40 of 41 companies with hazard statement code(s):;
    H301+H311 (95%): Toxic if swallowed or in contact with skin [Danger Acute toxicity, oral;
    acute toxicity, dermal];
    H301 (97.5%): Toxic if swallowed [Danger Acute toxicity, oral];
    H311 (95%): Toxic in contact with skin [Danger Acute toxicity, dermal];
    H314 (95%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
    H411 (95%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Environmental Hazard Acute Toxic

    Corrosive;Acute Toxic;Environmental Hazard

    Other CAS

    174899-82-2

    Wikipedia

    1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

    Dates

    Modify: 2023-08-15

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